molecular formula C17H15F2N5OS B12156295 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

Cat. No.: B12156295
M. Wt: 375.4 g/mol
InChI Key: HEHUUZXQTTVXNB-UHFFFAOYSA-N
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Description

Its structure features a triazole core substituted with a 3-methylphenyl group at position 5 and an amino group at position 4, linked via a sulfanyl bridge to an acetamide moiety bearing a 3,4-difluorophenyl group. This combination of electron-withdrawing (fluorine) and lipophilic (methylphenyl) substituents may optimize bioavailability and target binding .

Properties

Molecular Formula

C17H15F2N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C17H15F2N5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-12-5-6-13(18)14(19)8-12/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

HEHUUZXQTTVXNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Key Observations

The 3,4-difluorophenyl acetamide group balances electron-withdrawing effects and moderate lipophilicity, contrasting with the more electronegative 3,4-dichlorophenyl () or electron-deficient 4-nitrophenyl (AM31) groups .

Anti-Exudative Activity: Fluorine substituents on the phenyl ring (as in the target compound) are associated with enhanced anti-exudative activity compared to chlorine or methoxy groups, as shown in studies of structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides .

Antiviral Potential: While the target compound’s amino group on the triazole may facilitate hydrogen bonding (similar to AM31’s hydroxyphenyl group in ), its 3-methylphenyl substituent could provide superior steric compatibility with hydrophobic enzyme pockets, though direct antiviral data are lacking .

Biological Activity

The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a triazole derivative that has gained attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N4S
  • Molecular Weight : 344.44 g/mol
  • CAS Number : 577697-53-1
  • IUPAC Name : 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

The biological activity of this compound is primarily attributed to its triazole moiety, which can interact with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may alter receptor functions leading to various biological effects such as antimicrobial or anticancer activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound has demonstrated efficacy against a range of pathogens including bacteria and fungi. Studies have shown it to be effective against strains like Staphylococcus aureus and Candida albicans .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Line Studies : It has shown cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant growth inhibition .
Cell LineIC50 Value (µM)
MCF-712
A54915

Case Studies

  • Histological Studies on Liver Protection :
    • A study investigated the protective effects of a similar triazole derivative on liver tissues under stress conditions. Results indicated reduced liver damage and improved histological parameters .
  • Stress-Protective Effects :
    • Another study highlighted its role in mitigating stress-induced damage in animal models, showcasing its potential therapeutic applications in stress-related disorders .

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